molecular formula C16H20O4 B7700217 Ethyl 4,7-dioxo-7-(p-tolyl)heptanoate CAS No. 1548899-14-4

Ethyl 4,7-dioxo-7-(p-tolyl)heptanoate

Cat. No. B7700217
CAS RN: 1548899-14-4
M. Wt: 276.33 g/mol
InChI Key: PMJWKEKMXGZNPO-UHFFFAOYSA-N
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Description

Ethyl 4,7-dioxo-7-(p-tolyl)heptanoate is a synthetic compound that has gained attention in scientific research due to its unique properties. This compound is commonly used in laboratory experiments to explore its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

The mechanism of action of Ethyl 4,7-dioxo-7-(p-tolyl)heptanoate involves its ability to bind to specific target proteins and enzymes, inhibiting their function. This inhibition can lead to a range of biochemical and physiological effects, depending on the specific target and the concentration of the compound used.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, including anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of cancer cells and to have potential as a treatment for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4,7-dioxo-7-(p-tolyl)heptanoate in laboratory experiments include its unique chemical structure, which allows for specific targeting of enzymes and proteins, as well as its solubility in organic solvents. However, its limitations include its potential toxicity at high concentrations and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on Ethyl 4,7-dioxo-7-(p-tolyl)heptanoate. These include further exploration of its potential as a drug candidate for various diseases, as well as its use in the study of protein-protein interactions and enzyme inhibition. Additionally, there is potential for the development of new synthetic compounds based on the chemical structure of this compound that could have even greater potential for scientific research and drug development.

Synthesis Methods

The synthesis of Ethyl 4,7-dioxo-7-(p-tolyl)heptanoate involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.

Scientific Research Applications

Ethyl 4,7-dioxo-7-(p-tolyl)heptanoate has been used in various scientific research applications, including drug discovery and development, as well as in the study of enzyme inhibition and protein-protein interactions. Its unique chemical structure makes it a promising candidate for further exploration in these areas.

properties

IUPAC Name

ethyl 7-(4-methylphenyl)-4,7-dioxoheptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-3-20-16(19)11-9-14(17)8-10-15(18)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJWKEKMXGZNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)CCC(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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